3'-Methoxy-2,2,4'-trihydroxyacetophenone
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Overview
Description
. This compound is characterized by the presence of methoxy and hydroxy groups attached to an acetophenone backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-2,2,4’-trihydroxyacetophenone typically involves the introduction of methoxy and hydroxy groups onto an acetophenone scaffold. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable acetophenone derivative.
Methoxylation: Introduction of the methoxy group at the 3’ position using a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions.
Hydroxylation: Introduction of hydroxy groups at the 2, 2, and 4’ positions through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for 3’-Methoxy-2,2,4’-trihydroxyacetophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-2,2,4’-trihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3’-Methoxy-2,2,4’-trihydroxyacetophenone involves its interaction with various molecular targets and pathways. The compound’s methoxy and hydroxy groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as enzyme inhibition or activation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trihydroxy-3-methylacetophenone: Shares similar hydroxy groups but differs in the position and presence of the methoxy group.
2,4,6-Trihydroxy-3-geranyl-acetophenone: Contains additional hydroxy groups and a geranyl side chain, which imparts different biological activities.
Uniqueness
3’-Methoxy-2,2,4’-trihydroxyacetophenone is unique due to its specific arrangement of methoxy and hydroxy groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,9-10,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVYAYEGJHREZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217072 |
Source
|
Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66922-70-1 |
Source
|
Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 3'-methoxy-2,2,4'-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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